(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide
CAS No.:
Cat. No.: VC13474326
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide -](/images/structure/VC13474326.png)
Specification
Molecular Formula | C19H31N3O |
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Molecular Weight | 317.5 g/mol |
IUPAC Name | (2S)-2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide |
Standard InChI | InChI=1S/C19H31N3O/c1-14(2)22(13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)21-19(23)15(3)20/h4-8,14-15,17-18H,9-13,20H2,1-3H3,(H,21,23)/t15-,17?,18?/m0/s1 |
Standard InChI Key | NWVYPSHAWJEVKR-ZLPCBKJTSA-N |
Isomeric SMILES | C[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N |
SMILES | CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N |
Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N |
Introduction
Structural Characteristics
Molecular Formula and IUPAC Nomenclature
The molecular formula of (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide is C₂₀H₃₁N₃O, derived from:
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Propionamide backbone: C₃H₆NO
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Cyclohexyl group: C₆H₁₁
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Benzyl-isopropyl-amino substituent: C₁₀H₁₅N₂
The IUPAC name reflects its stereochemistry at the α-carbon of the propionamide group: (2S)-2-amino-N-[4-(benzyl-isopropyl-amino)cyclohexyl]propanamide .
Key Structural Features
Feature | Description | Functional Role |
---|---|---|
Chiral center | S-configuration at the α-carbon | Critical for stereospecific interactions |
Propionamide group | Primary amine and carbonyl group | Hydrogen bonding and enzymatic recognition |
Cyclohexyl ring | Rigid, hydrophobic scaffold | Enhances membrane permeability |
Benzyl-isopropyl-amino substituent | Bulky, aromatic, and branched side chain | Modulates binding affinity and selectivity |
This design enables precise molecular recognition, as seen in analogous compounds like (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide (C₁₈H₂₉N₃O).
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves:
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Cyclohexylamine functionalization: Introduction of the benzyl-isopropyl-amino group via reductive amination or coupling reactions .
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Propionamide formation: Condensation of the cyclohexyl intermediate with a chiral propionamide precursor under controlled conditions to preserve stereochemistry .
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Chiral resolution: Use of optically active resolving agents (e.g., tartaric acid derivatives) to isolate the S-enantiomer .
Purification Techniques
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Column chromatography: Separation of diastereomers and byproducts.
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Crystallization: Final purification to achieve >99% enantiomeric excess .
Biological and Pharmacological Properties
Mechanistic Insights
While direct data on this compound is limited, structural analogs suggest:
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EAAT2 modulation: Enhanced glutamate uptake through positive allosteric modulation, as demonstrated by related pyrrolidinone derivatives .
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Enzyme inhibition: Competitive binding to active sites via the benzyl-isopropyl-amino group, mimicking natural substrates .
Comparative Analysis
Structural and Functional Comparison
Stereochemical Impact
The S-configuration is critical for activity, as observed in:
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Antiseizure agents: (R)-AS-1 shows >7-fold higher efficacy than its S-enantiomer .
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Kinase inhibitors: Chiral recognition dictates binding affinity and selectivity .
Research and Development
Current Status
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Preclinical studies: Limited direct data; inferred potential from structural analogs .
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ADME-Tox profiling: High metabolic stability and low hepatotoxicity are anticipated based on similar compounds .
Future Directions
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